AKT inhibitor IV

Mechanism of Action PI3K-AKT Pathway Kinase Inhibition

Unlike direct AKT or PI3K inhibitors, this cell-permeable benzimidazole blocks AKT phosphorylation by targeting a kinase upstream of AKT yet downstream of PI3K—without inhibiting PI3K itself. Validated IC50 benchmarks: FOXO1a nuclear export blockade at 625 nM (PTEN-null 786-O cells), antiproliferative activity at 320–670 nM (HeLa, Jurkat), and PIV5 antiviral activity at 520 nM. ≥98% HPLC purity ensures reproducibility. The definitive tool for dissecting AKT-dependent transcription factor localization and mitochondrial-mediated cytotoxicity without concurrent PI3K modulation.

Molecular Formula C31H27IN4S
Molecular Weight 614.5 g/mol
CAS No. 681281-88-9
Cat. No. B1666745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAKT inhibitor IV
CAS681281-88-9
Synonyms5233705 compound
Akt inhibitor IV
AKTIV compound
Molecular FormulaC31H27IN4S
Molecular Weight614.5 g/mol
Structural Identifiers
SMILESCC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C=CN(C)C6=CC=CC=C6.[I-]
InChIInChI=1S/C31H27N4S.HI/c1-3-34-28-22-23(31-32-26-16-10-11-17-29(26)36-31)18-19-27(28)35(25-14-8-5-9-15-25)30(34)20-21-33(2)24-12-6-4-7-13-24;/h4-22H,3H2,1-2H3;1H/q+1;/p-1
InChIKeyNAYRELMNTQSBIN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AKT Inhibitor IV (CAS 681281-88-9): Procurement-Relevant Molecular Profile and Functional Characteristics


AKT Inhibitor IV (CAS 681281-88-9) is a cell-permeable, reversible benzimidazole compound that inhibits AKT phosphorylation and activation by targeting the ATP-binding site of a kinase upstream of AKT but downstream of PI3K, a mechanism distinct from direct AKT ATP-competitive or allosteric inhibitors . It is characterized as a PI3K-AKT pathway inhibitor with potent cytotoxic effects [1]. The compound exhibits purity ≥98% by HPLC, a molecular weight of 614.54 g/mol, and solubility of 5 mg/mL in DMSO, with stability for up to 6 months at -20°C following reconstitution .

Why AKT Inhibitor IV Cannot Be Casually Substituted with In-Class AKT Inhibitors


Despite sharing 'AKT inhibitor' nomenclature, compounds within this class exhibit profound mechanistic divergence that precludes interchangeable use. AKT Inhibitor IV uniquely acts upstream of AKT and does not affect PI3K, in stark contrast to direct ATP-competitive AKT inhibitors (e.g., AKT Inhibitor VIII) or allosteric AKT inhibitors (e.g., MK-2206) . Furthermore, functional cellular readouts—including FOXO1a nuclear export blockade, cell proliferation inhibition, and antiviral activity—demonstrate differential potency profiles across distinct cell lines . Substituting AKT Inhibitor IV with another AKT-targeting compound without mechanistic and functional validation introduces substantial risk of off-target pathway modulation and irreproducible phenotypic outcomes.

Quantitative Differentiation of AKT Inhibitor IV (CAS 681281-88-9) Against Closest Analogs


Mechanistic Differentiation: Upstream Kinase Targeting vs. Direct AKT Inhibition

AKT Inhibitor IV inhibits AKT phosphorylation by targeting the ATP-binding site of a kinase upstream of AKT but downstream of PI3K, whereas direct AKT inhibitors such as AKT Inhibitor VIII (Akti-1/2) and MK-2206 directly bind AKT isoforms. This mechanistic distinction is quantified by the observation that AKT Inhibitor IV does not affect PI3K activity, unlike phosphatidylinositol analog-based AKT inhibitors (Cat. Nos. 124005, 124008, 124009) .

Mechanism of Action PI3K-AKT Pathway Kinase Inhibition

Functional Cellular Readout: FOXO1a Nuclear Export Blockade (IC50 = 625 nM)

AKT Inhibitor IV blocks AKT-mediated nuclear export of FOXO1a with an IC50 of 625 nM in PTEN-null 786-O renal carcinoma cells, providing a direct functional measure of AKT pathway inhibition downstream of phosphorylation . In contrast, commonly referenced direct AKT inhibitors such as AKT Inhibitor VIII and MK-2206 lack reported FOXO1a nuclear export IC50 values, rendering cross-comparison on this functional endpoint infeasible [1].

FOXO1a Nuclear Export Transcription Factor

Antiproliferative Activity Across Cancer Cell Lines: Differential Sensitivity Profile

AKT Inhibitor IV exhibits antiproliferative IC50 values of <1.25 µM in 786-O cells, 320-670 nM in HeLa cells, and 340 nM in Jurkat cells, demonstrating sub-micromolar potency in lymphoid and cervical cancer models [1]. This cellular potency profile contrasts with direct AKT isoform inhibitors such as AKT Inhibitor VIII, which shows enzymatic IC50 values of 58 nM (Akt1), 210 nM (Akt2), and 2.12 µM (Akt3) but lacks comprehensive antiproliferative data across these specific cell lines .

Antiproliferative Cancer Cell Lines Cytotoxicity

Antiviral Activity Against Parainfluenza Virus 5 (PIV5): A Unique Application Domain

AKT Inhibitor IV inhibits replication of parainfluenza virus 5 (PIV5) in HeLa cells with an IC50 of 520 nM, a property not reported for other widely used AKT inhibitors such as AKT Inhibitor VIII or MK-2206 [1]. This antiviral activity is mechanistically linked to the compound's disruption of mitochondrial bioenergetics and increased ROS production, which impairs viral replication [2].

Antiviral Parainfluenza Virus Virology

Optimal Scientific and Industrial Applications for AKT Inhibitor IV (CAS 681281-88-9)


Functional FOXO1a Nuclear Export Assays in PTEN-Null Cellular Models

Utilize AKT Inhibitor IV to quantitatively block AKT-mediated FOXO1a nuclear export (IC50 = 625 nM) in PTEN-null 786-O renal carcinoma cells, as documented in product datasheets . This application is uniquely suited for this compound because alternative AKT inhibitors lack reported IC50 values for this functional endpoint, making cross-compound comparison infeasible. The assay enables precise interrogation of AKT-dependent transcription factor localization downstream of PI3K-independent upstream kinase inhibition .

Antiproliferative Profiling in HeLa and Jurkat Leukemia Models

Employ AKT Inhibitor IV for sub-micromolar antiproliferative studies in HeLa cervical carcinoma (IC50 = 320-670 nM) and Jurkat T-cell leukemia (IC50 = 340 nM) cell lines [1]. These validated potency values provide a reliable benchmark for comparative studies, as direct AKT isoform inhibitors such as AKT Inhibitor VIII lack published cell proliferation data in these specific cancer models . The compound's cytotoxic effects are mediated via mitochondrial polarization reduction and ROS production, offering a distinct mechanism from direct AKT catalytic inhibition [1].

PI3K-Independent AKT Pathway Inhibition Studies

Select AKT Inhibitor IV when experimental design requires AKT pathway inhibition without concurrent PI3K modulation. The compound does not affect PI3K activity, in contrast to phosphatidylinositol analog-based AKT inhibitors (Cat. Nos. 124005, 124008, 124009) which directly target PI3K . This selectivity is critical for dissecting the relative contributions of upstream kinases versus PI3K itself in AKT activation cascades, particularly in genetic models where PI3K activity is constitutively elevated .

Antiviral Screening Against Paramyxoviruses (PIV5)

Deploy AKT Inhibitor IV in antiviral screening campaigns targeting parainfluenza virus 5 (PIV5) replication, with a validated IC50 of 520 nM in HeLa cells . This application leverages a unique activity profile not reported for other commercial AKT inhibitors, making AKT Inhibitor IV the compound of choice for virology researchers investigating host AKT pathway dependency in paramyxovirus life cycles . The mechanism involves mitochondrial accumulation and ROS-mediated disruption of viral replication [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for AKT inhibitor IV

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.